N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine
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Overview
Description
N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine is a compound that features both an imidazole ring and a thietane ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the thietane ring is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine typically involves the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with a thietane derivative. One common method is the nucleophilic substitution reaction where the amine group of 3-(1H-imidazol-1-yl)propan-1-amine attacks the electrophilic carbon of a thietane derivative, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-1-yl)propan-1-amine: Lacks the thietane ring but shares the imidazole moiety.
Thietan-3-amine: Contains the thietane ring but lacks the imidazole moiety.
N-(3-(1H-Imidazol-1-yl)propyl)amine: Similar structure but without the thietane ring.
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine is unique due to the presence of both the imidazole and thietane rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15N3S |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)thietan-3-amine |
InChI |
InChI=1S/C9H15N3S/c1(2-11-9-6-13-7-9)4-12-5-3-10-8-12/h3,5,8-9,11H,1-2,4,6-7H2 |
InChI Key |
ORHKHDOKIJOPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCCN2C=CN=C2 |
Origin of Product |
United States |
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